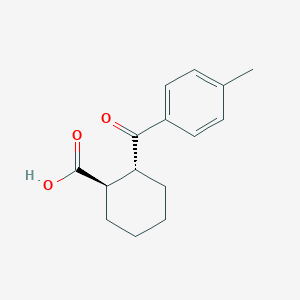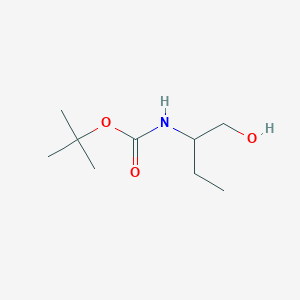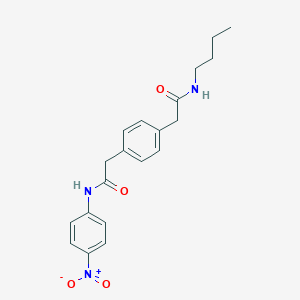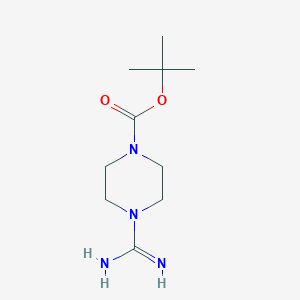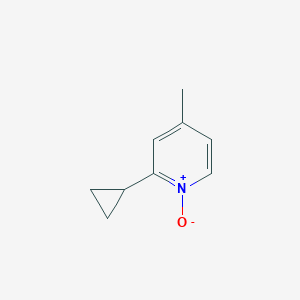
2-Cyclopropyl-4-methylpyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-methylpyridine 1-oxide (CPMPO) is a stable radical that is commonly used as a spin probe in electron paramagnetic resonance (EPR) spectroscopy. It has a unique structure that allows it to interact with biological molecules and provide valuable information about their structure and function. In
Mecanismo De Acción
2-Cyclopropyl-4-methylpyridine 1-oxide works by interacting with biological molecules and changing their electron spin state. This change in spin state can be detected using EPR spectroscopy, providing valuable information about the structure and function of the molecule.
Efectos Bioquímicos Y Fisiológicos
2-Cyclopropyl-4-methylpyridine 1-oxide has been shown to have minimal effects on the biochemical and physiological properties of biological molecules. It is non-toxic and does not interfere with the normal function of the molecule being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Cyclopropyl-4-methylpyridine 1-oxide is its stability, which allows it to be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify, making it a cost-effective spin probe for EPR spectroscopy.
However, one limitation of 2-Cyclopropyl-4-methylpyridine 1-oxide is its size, which can limit its ability to penetrate biological membranes and interact with some biological molecules. Additionally, its interaction with biological molecules can be affected by factors such as pH and temperature, which can complicate experimental design.
Direcciones Futuras
There are several future directions for the use of 2-Cyclopropyl-4-methylpyridine 1-oxide in scientific research. One area of interest is the development of new spin probes that can interact with specific types of biological molecules, such as RNA or carbohydrates. Another area of interest is the use of 2-Cyclopropyl-4-methylpyridine 1-oxide in combination with other techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to provide a more complete picture of the structure and function of biological molecules.
Conclusion
In conclusion, 2-Cyclopropyl-4-methylpyridine 1-oxide is a valuable spin probe for EPR spectroscopy that has a wide range of scientific research applications. Its stability, ease of synthesis, and minimal effects on biological molecules make it a cost-effective and reliable tool for studying the structure and function of biological molecules. While there are limitations to its use, ongoing research is exploring new ways to overcome these limitations and expand the use of 2-Cyclopropyl-4-methylpyridine 1-oxide in scientific research.
Métodos De Síntesis
The synthesis of 2-Cyclopropyl-4-methylpyridine 1-oxide involves the reaction of 2-cyclopropyl-4-methylpyridine with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. The reaction produces 2-Cyclopropyl-4-methylpyridine 1-oxide as a stable radical that can be purified and used in EPR spectroscopy.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-methylpyridine 1-oxide is widely used in scientific research to study the structure and function of biological molecules such as proteins, lipids, and DNA. It is a versatile spin probe that can be used to investigate a wide range of biological systems, from membrane proteins to cellular organelles.
Propiedades
Número CAS |
158902-33-1 |
|---|---|
Nombre del producto |
2-Cyclopropyl-4-methylpyridine 1-oxide |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-10(11)9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Clave InChI |
LNSSNMBSRZJBRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
SMILES canónico |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
Sinónimos |
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



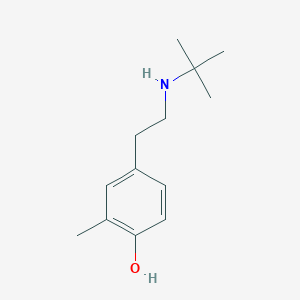

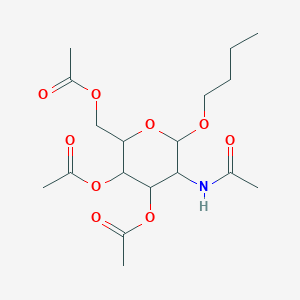
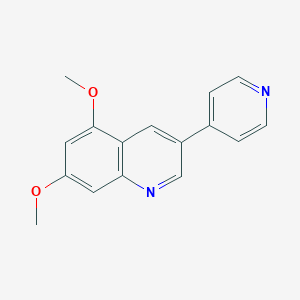
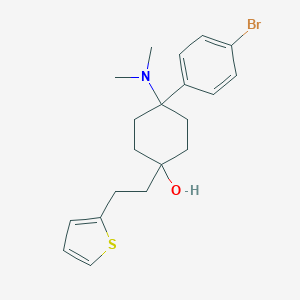

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)

